(4-Formyl-3-methoxyphenyl)acetic acid
Overview
Description
(4-Formyl-3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-3-methoxyphenyl)acetic acid typically involves the formylation of 3-methoxyphenylacetic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to introduce the formyl group at the para position relative to the methoxy group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (4-Carboxy-3-methoxyphenyl)acetic acid.
Reduction: (4-Hydroxymethyl-3-methoxyphenyl)acetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
(4-Formyl-3-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of (4-Formyl-3-methoxyphenyl)acetic acid depends on its specific application. In biological systems, the formyl group can interact with nucleophilic sites on enzymes or receptors, leading to the formation of covalent bonds and subsequent modulation of biological activity. The methoxy group can influence the compound’s lipophilicity and its ability to cross cell membranes, thereby affecting its bioavailability and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
(4-Formyl-3-methoxyphenyl)boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
3-Methoxyphenylacetic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-Methoxyphenylacetic acid: Similar but with the methoxy group in the para position relative to the acetic acid moiety.
Uniqueness
(4-Formyl-3-methoxyphenyl)acetic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-formyl-3-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-4-7(5-10(12)13)2-3-8(9)6-11/h2-4,6H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSVMLDRJFKCMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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